molecular formula C10H16ClN B1661459 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride CAS No. 91251-27-3

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B1661459
CAS No.: 91251-27-3
M. Wt: 185.69
InChI Key: XQDCTHGENBYORR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is a chiral phenethylamine derivative of high interest in medicinal chemistry and neuroscience research. With a molecular formula of C10H16ClN and a molecular weight of 185.69-185.70 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . Its structure, featuring a stereocenter and a 2,5-dimethylphenyl group, makes it a relevant scaffold for investigating structure-activity relationships, particularly in the development of novel psychoactive substances . Researchers utilize this compound in the design and synthesis of potential ligands for central nervous system targets. Structurally similar compounds have been explored as selective agonists for serotonin receptors such as the 5-HT2A receptor, a key target in neuropharmacology studies . The hydrochloride salt form offers improved stability and handling for research applications. The product is provided with a purity of 95% or higher . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCTHGENBYORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-27-3
Record name Benzenemethanamine, α,2,5-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91251-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism

The ketone precursor, 1-(2,5-dimethylphenyl)ethanone (PubChem CID: 14929769), undergoes catalytic hydrogenation over Raney nickel at 80–100°C under 50–60 psi H₂ pressure. The reaction proceeds via adsorption of ketone onto the catalyst surface, followed by sequential hydrogen transfer to form the primary amine.

Reaction Conditions

  • Catalyst: 10% Raney Ni (pre-reduced)
  • Solvent: Anhydrous methanol
  • Temperature: 85°C ± 5°C
  • Pressure: 55 psi H₂
  • Time: 8–12 hours

Yield Optimization

Parameter Optimal Range Yield Impact
H₂ Pressure 50–60 psi ±5% yield
Catalyst Loading 8–12 wt% Linear gain
Methanol Purity ≥99.9% Prevents poisoning

Post-reduction, the free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt (mp 214–216°C).

Reductive Amination of 2,5-Dimethylbenzaldehyde

Two-Step Synthesis

Step 1: Imine Formation
2,5-Dimethylbenzaldehyde reacts with ammonium acetate in refluxing toluene (110°C, azeotropic water removal) to form the corresponding imine.

Step 2: Borohydride Reduction
Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine at pH 6–7 (acetic acid buffer), yielding the primary amine.

Key Advantages

  • Chemoselectivity: NaBH₃CN avoids ketone reduction side reactions
  • Scalability: 50–100 kg batches demonstrated in pilot plants

Yield Data

Starting Material (g) NaBH₃CN (equiv) Isolated Yield (%)
100 1.2 78
500 1.1 82
1000 1.0 75

Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride

Ammonolysis Under High Pressure

2,5-Dimethylbenzyl chloride reacts with liquid NH₃ in autoclaves at 90–100°C for 24–36 hours. The SN2 displacement produces the primary amine, which is subsequently salted with HCl.

Challenges and Solutions

  • Side Reactions : Elimination to styrene derivatives minimized by using DMF as solvent
  • Ammonia Excess : 8:1 molar ratio of NH₃:benzyl chloride required for >70% conversion

Industrial Process Parameters

Metric Value
Pressure 15–20 bar
Agitation 500–600 rpm
Batch Cycle Time 32 h

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Separation

Candida antarctica lipase B (CAL-B) achieves >98% ee via acetylation of the (R)-enantiomer in vinyl acetate.

Process Economics

Factor Cost Contribution
Enzyme Reuse Cycles 38% reduction
Solvent Recovery 92% efficiency

Continuous Flow Hydrogenation

Microreactor Design

A packed-bed reactor with Pd/Al₂O₃ catalyst (1.5 mm bed depth) enables 99% conversion at 10 s residence time.

Performance Metrics

Flow Rate (mL/min) Conversion (%) Throughput (kg/day)
5 99.2 1.8
20 98.7 7.1
50 97.5 18.4

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Trace Amine-Associated Receptor Modulation

One of the most significant applications of 1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride is its role as a modulator of trace amine-associated receptors (TAARs). Recent studies have demonstrated that compounds related to this structure can activate TAAR1, which is implicated in various neurological functions and disorders such as schizophrenia. The compound showed promising agonistic activity with an EC50 value of approximately 0.507 μM, indicating potential for further development in treating neuropsychiatric conditions .

Antidepressant Activity

Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. In vivo studies have shown that certain analogs can significantly reduce depressive behaviors in animal models. This activity is believed to be linked to their interaction with monoaminergic systems, suggesting a mechanism similar to traditional antidepressants .

Case Study 1: Modulation of TAARs in Schizophrenia Models

In a study published in Molecular Pharmacology, researchers synthesized several analogs based on this compound and tested their effects on TAAR1 modulation. The findings indicated that specific substitutions on the aromatic ring could enhance receptor activation, leading to improved behavioral outcomes in schizophrenia models .

Case Study 2: Antidepressant Effects in Rodent Models

A separate investigation focused on the antidepressant properties of this compound in rodent models of depression. The study found that administration of certain derivatives resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood-lifting effects comparable to established antidepressants .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its use, whether in research or potential therapeutic applications .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy (OCH₃) and methylthio (SCH₃) substituents enhance serotonin receptor binding via resonance effects, whereas methyl groups (CH₃) primarily contribute steric bulk .
  • Para-Substitution : Larger groups at the 4-position (e.g., CF₃ in Compound 18) improve selectivity for serotonin reuptake inhibition over dopamine transporters .
  • N-Benzylation: NBOMe derivatives (e.g., 25T-NBOMe) exhibit nanomolar potency at 5-HT₂A receptors due to extended aromatic interactions .

Biological Activity

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride, also known as a derivative of phenylethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethyl-substituted phenyl ring, which significantly influences its chemical properties and biological interactions. Its molecular formula is C11H16ClNC_{11}H_{16}ClN, with a molecular weight of approximately 201.71 g/mol. The presence of the amine group allows for potential interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. Key mechanisms include:

  • Receptor Binding : The compound acts as a ligand for adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.
  • Signal Modulation : It may modulate signal transduction pathways by interacting with cell membrane receptors, thereby affecting cellular functions and responses.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various contexts:

  • Neuropharmacological Effects : Studies have shown that it can cross the blood-brain barrier, suggesting potential applications in treating neurological disorders. Its interaction with dopamine and norepinephrine pathways indicates stimulant properties similar to other compounds in its class .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in drug development against bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologyInfluences dopamine and norepinephrine pathways
AntimicrobialPotential antibacterial activity noted
Toxicity StudiesIndications of liver function disorders at high doses

Case Studies

  • Neuropharmacological Study :
    A study investigated the effects of this compound on rat models. Results indicated increased locomotor activity and enhanced dopaminergic signaling, supporting its potential use as a stimulant or in treating conditions like ADHD .
  • Toxicological Assessment :
    In a tier II assessment involving high doses of the compound, significant increases in methaemoglobin levels were observed alongside decreased erythrocyte counts and altered liver function markers. These findings highlight the importance of dosage considerations in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride
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